Ethyl 4-({[1-(3-methoxyphenyl)-3-(2-methylpropyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate
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Overview
Description
Ethyl 4-({[1-(3-methoxyphenyl)-3-(2-methylpropyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate is a complex organic compound with a unique structure It contains multiple functional groups, including an ester, an amide, and an imidazolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-({[1-(3-methoxyphenyl)-3-(2-methylpropyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate typically involves multiple steps:
Formation of the Imidazolidinone Ring: This step involves the reaction of 3-methoxyphenyl isocyanate with 2-methylpropylamine to form the imidazolidinone ring.
Acetylation: The imidazolidinone intermediate is then acetylated using acetic anhydride to introduce the acetyl group.
Coupling with Ethyl 4-aminobenzoate: The acetylated imidazolidinone is then coupled with ethyl 4-aminobenzoate using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-({[1-(3-methoxyphenyl)-3-(2-methylpropyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate can undergo various chemical reactions, including:
Hydrolysis: The ester and amide bonds can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and amines.
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce new functional groups.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, halogens (Cl2, Br2) for halogenation.
Major Products
Hydrolysis: Ethyl 4-aminobenzoate, 3-methoxyphenylamine, and 2-methylpropanoic acid.
Oxidation: 3-hydroxyphenyl derivative.
Substitution: Nitro or halogenated derivatives of the aromatic ring.
Scientific Research Applications
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Material Science: Its unique structure makes it a candidate for the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of Ethyl 4-({[1-(3-methoxyphenyl)-3-(2-methylpropyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate would depend on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby inhibiting or modulating its activity. The imidazolidinone ring and the aromatic groups are likely involved in the binding interactions, while the ester and amide groups may influence the compound’s solubility and stability.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-aminobenzoate: A simpler ester with similar aromatic properties.
3-methoxyphenyl isocyanate: A precursor in the synthesis of the imidazolidinone ring.
2-methylpropylamine: An amine used in the formation of the imidazolidinone ring.
Uniqueness
Ethyl 4-({[1-(3-methoxyphenyl)-3-(2-methylpropyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate is unique due to its combination of functional groups and its potential for diverse applications. The presence of the imidazolidinone ring, in particular, distinguishes it from simpler compounds and may confer specific biological or chemical properties.
Properties
Molecular Formula |
C25H29N3O6 |
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Molecular Weight |
467.5 g/mol |
IUPAC Name |
ethyl 4-[[2-[1-(3-methoxyphenyl)-3-(2-methylpropyl)-2,5-dioxoimidazolidin-4-yl]acetyl]amino]benzoate |
InChI |
InChI=1S/C25H29N3O6/c1-5-34-24(31)17-9-11-18(12-10-17)26-22(29)14-21-23(30)28(25(32)27(21)15-16(2)3)19-7-6-8-20(13-19)33-4/h6-13,16,21H,5,14-15H2,1-4H3,(H,26,29) |
InChI Key |
PGRGTMWCXGITMS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=O)N2CC(C)C)C3=CC(=CC=C3)OC |
Origin of Product |
United States |
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